REACTION_CXSMILES
|
Br[CH:2]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][CH2:16][C:17]2[CH:22]=[CH:21][C:20]([CH2:23][CH3:24])=[CH:19][N:18]=2)=[CH:10][CH:9]=1)[C:3](OC)=[O:4].C([O-])(=O)C.[Na+].C(O)C.[NH2:33][C:34]([NH2:36])=[S:35]>>[CH2:23]([C:20]1[CH:21]=[CH:22][C:17]([CH2:16][CH2:15][O:14][C:11]2[CH:12]=[CH:13][C:8]([CH2:7][CH:2]3[S:35][C:34](=[NH:33])[NH:36][C:3]3=[O:4])=[CH:9][CH:10]=2)=[N:18][CH:19]=1)[CH3:24] |f:1.2|
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)CC1=CC=C(C=C1)OCCC1=NC=C(C=C1)CC
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Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Type
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CUSTOM
|
Details
|
The whole mixture was stirred for 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
under reflux
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
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Type
|
ADDITION
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Details
|
were added water (200 ml) and ether (100 ml)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC(=NC1)CCOC1=CC=C(CC2C(NC(S2)=N)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 523% | |
YIELD: CALCULATEDPERCENTYIELD | 0.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |